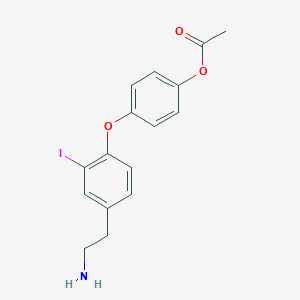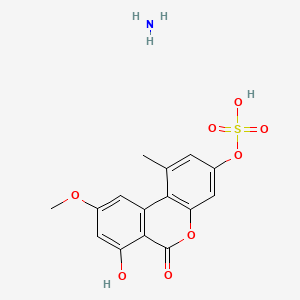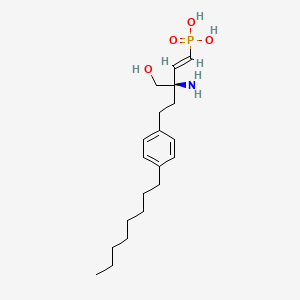
(R)-FTY-720 Vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-FTY-720 Vinylphosphonate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of FTY-720, also known as Fingolimod, which is primarily used in the treatment of multiple sclerosis. The vinylphosphonate modification enhances the compound’s stability and efficacy, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Vinylphosphonate typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the cross-coupling of H-phosphonate diesters with vinyl halides using a palladium catalyst such as Pd(PPh₃)₄ under microwave irradiation. This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production of ®-FTY-720 Vinylphosphonate may involve large-scale adaptations of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-FTY-720 Vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with aryl and alkyl halides, facilitated by palladium catalysts.
Metathesis Reactions: Vinylphosphonates can participate in relay cross metathesis reactions, although their reactivity may vary depending on the substituents.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄ is commonly used in cross-coupling reactions.
Microwave Irradiation: This technique is often employed to accelerate reactions and improve yields.
Bases: Bases such as potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted vinylphosphonates, which can be further utilized in the synthesis of complex organic molecules and natural products.
Scientific Research Applications
®-FTY-720 Vinylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-FTY-720 Vinylphosphonate involves its interaction with specific molecular targets and pathways. The vinylphosphonate modification enhances the stability and efficacy of the compound by protecting it from phosphatases and exonucleases . This modification also improves the compound’s pharmacokinetic properties, allowing for better tissue accumulation and prolonged duration of action.
Comparison with Similar Compounds
Similar Compounds
FTY-720 (Fingolimod): The parent compound of ®-FTY-720 Vinylphosphonate, used in the treatment of multiple sclerosis.
Vinylphosphonate-Modified siRNAs: These compounds share similar modifications and are used in gene silencing applications.
Uniqueness
®-FTY-720 Vinylphosphonate stands out due to its enhanced stability and efficacy compared to its parent compound and other vinylphosphonate-modified molecules. Its unique chemical structure and properties make it a valuable tool in various scientific and therapeutic applications.
Properties
Molecular Formula |
C20H34NO4P |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI Key |
YWQUROWPKWKDNA-UHPIZROJSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(/C=C/P(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


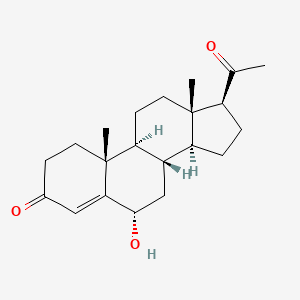
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
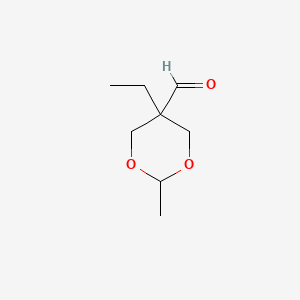
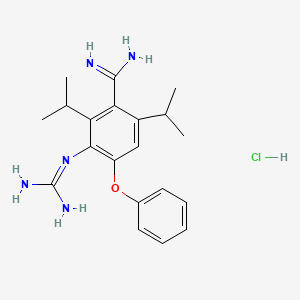

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
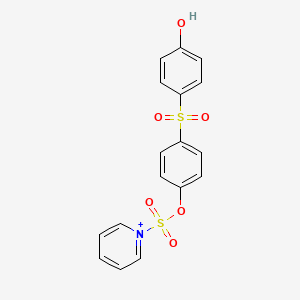
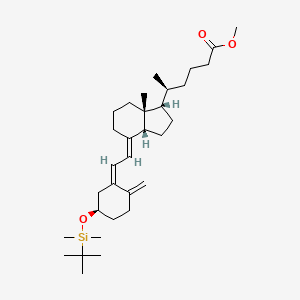
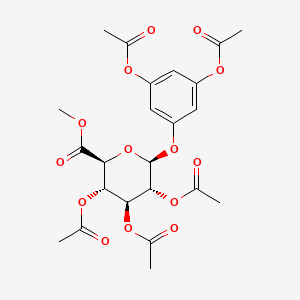
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)

![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
